molecular formula C14H13Cl2NO3S B5754619 N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide

N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide

Cat. No. B5754619
M. Wt: 346.2 g/mol
InChI Key: JLBPVCFNHZJNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is synthesized by the reaction of 2,5-dichlorophenylacetic acid with ethoxybenzenesulfonyl chloride.

Mechanism of Action

N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide is a widely used NSAID that is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, this compound has been shown to have a number of side effects, including gastrointestinal bleeding, renal toxicity, and cardiovascular events. Additionally, this compound has been shown to have a number of drug interactions, which can limit its use in certain patient populations.

Future Directions

There are a number of future directions for the study of N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide. One area of research is the development of novel formulations of this compound that can improve its efficacy and reduce its side effects. Another area of research is the study of the potential use of this compound in the treatment of cancer and Alzheimer's disease. Additionally, there is a need for further study of the biochemical and physiological effects of this compound, particularly with respect to its effects on ROS, NF-κB, and MMPs.

Synthesis Methods

The synthesis of N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 2,5-dichlorophenylacetic acid with ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-2-20-11-4-6-12(7-5-11)21(18,19)17-14-9-10(15)3-8-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBPVCFNHZJNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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